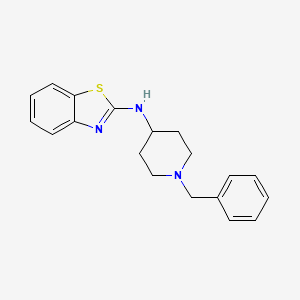

N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine

Description

N-(1-Benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine is a heterocyclic compound featuring a benzothiazole core linked via an amine group to a 1-benzylpiperidin-4-yl moiety.

Properties

Molecular Formula |

C19H21N3S |

|---|---|

Molecular Weight |

323.5 g/mol |

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine |

InChI |

InChI=1S/C19H21N3S/c1-2-6-15(7-3-1)14-22-12-10-16(11-13-22)20-19-21-17-8-4-5-9-18(17)23-19/h1-9,16H,10-14H2,(H,20,21) |

InChI Key |

XYUDASLJSHFSGW-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1NC2=NC3=CC=CC=C3S2)CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Preparation of the Benzoylpiperidine Fragment (1-benzylpiperidin-4-yl moiety)

The 1-benzylpiperidin-4-yl fragment is a derivative of piperidine functionalized at the nitrogen with a benzyl group. According to recent synthetic methodologies, this fragment is typically prepared via:

Starting Material: Commercially available isonipecotic acid (piperidine-4-carboxylic acid) or piperidine derivatives.

-

N-Acetylation: The free amino group of isonipecotic acid is protected by acetylation using acetic anhydride and pyridine at reflux (~140 °C for 2 hours) to prevent side reactions in subsequent steps.

Conversion to Acyl Chloride: The N-acetylated intermediate is treated with thionyl chloride in anhydrous 1,2-dichloroethane at 60 °C for 4 hours to form the corresponding acyl chloride.

Friedel-Crafts Acylation: The acyl chloride undergoes Friedel-Crafts acylation with benzene or substituted aromatic rings in the presence of aluminum trichloride at 90 °C overnight, yielding the benzoylpiperidine intermediate.

N-Alkylation: The piperidine nitrogen is alkylated with benzyl halides (e.g., benzyl bromide or chloride) under nucleophilic substitution conditions to introduce the benzyl group, forming the 1-benzylpiperidin-4-yl structure.

This route is favored due to the availability of starting materials, mild reaction conditions, and the possibility of functional group tolerance allowing further modifications.

Synthesis of the 1,3-Benzothiazol-2-amine Core

The benzothiazole ring is a bicyclic system consisting of a benzene ring fused to a thiazole. The 2-amine substitution is key for further functionalization. Several methods exist for synthesizing 2-substituted benzothiazoles, including:

Three-Component One-Pot Reaction: A catalyst- and additive-free method involving the reaction of aromatic amines, aliphatic amines, and elemental sulfur in dimethyl sulfoxide (DMSO) at 140 °C under nitrogen atmosphere.

The reaction proceeds via double carbon-sulfur and carbon-nitrogen bond formation, yielding 2-substituted benzothiazoles efficiently.

For example, benzylamine as the aliphatic amine reacts with an aromatic amine and sulfur to form the benzothiazole ring substituted at the 2-position with an amine group.

This method is environmentally friendly, uses inexpensive reagents, and avoids catalysts or additives, making it suitable for scale-up.

Alternative Routes: Schiff base formation between 2-aminobenzothiazole derivatives and benzaldehydes, followed by reduction and further acylation, can also yield substituted benzothiazole amines, though this is more common for analogues rather than direct synthesis of the target compound.

Coupling to Form N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine

The final step involves linking the benzothiazol-2-amine core to the 1-benzylpiperidin-4-yl fragment through the nitrogen atom. This can be achieved by:

Nucleophilic Substitution: The free amino group on the benzothiazole ring (at the 2-position) acts as a nucleophile to displace a suitable leaving group on the benzylpiperidine derivative, such as a tosylate or halide.

Amidic Condensation: If the benzylpiperidine fragment is functionalized with a carboxylic acid or acyl chloride group, it can be condensed with the benzothiazol-2-amine under amide bond formation conditions.

Reductive Amination: Alternatively, reductive amination between the benzothiazol-2-amine and benzylpiperidin-4-yl aldehyde derivatives can form the secondary amine linkage.

The choice of method depends on the availability of functional groups and desired purity. The nucleophilic substitution on the piperidine nitrogen is common due to the nucleophilicity of the amine and the stability of the benzothiazole ring.

Summary Table of Preparation Methods

| Step | Starting Materials | Reaction Conditions | Key Reagents | Yield/Notes |

|---|---|---|---|---|

| 1. N-Acetylation | Isonipecotic acid, acetic anhydride, pyridine | Reflux at 140 °C, 2 h | Acetic anhydride, pyridine | Protects amino group to prevent side reactions |

| 2. Acyl Chloride Formation | N-acetylated intermediate, thionyl chloride | 60 °C, 4 h, anhydrous solvent | Thionyl chloride, 1,2-dichloroethane | Forms reactive acyl chloride for Friedel-Crafts |

| 3. Friedel-Crafts Acylation | Acyl chloride, benzene or substituted aromatic | 90 °C overnight | Aluminum trichloride | Forms benzoylpiperidine core |

| 4. N-Benzylation | Benzoylpiperidine intermediate, benzyl halide | Nucleophilic substitution | Benzyl bromide/chloride, base | Introduces benzyl group on piperidine nitrogen |

| 5. Benzothiazole Formation | Aromatic amine, benzylamine, elemental sulfur | 140 °C, 22 h, DMSO, nitrogen atmosphere | Elemental sulfur, DMSO | Catalyst-free synthesis of 2-substituted benzothiazole |

| 6. Coupling | Benzothiazol-2-amine, benzylpiperidine derivative | Nucleophilic substitution or condensation | Tosylates, acyl chlorides, or reductive amination reagents | Forms final this compound |

Analytical and Characterization Data

Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the structure, showing characteristic signals for benzothiazole protons, piperidine ring protons, and benzyl aromatic protons.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight and purity.

Infrared Spectroscopy (IR): Functional group identification, especially amine and aromatic ring vibrations.

Elemental Analysis: Confirms molecular formula consistency.

These analyses are essential for confirming the successful synthesis of the target compound and ensuring no side products remain.

Research and Practical Considerations

The benzoylpiperidine fragment synthesis benefits from commercially available starting materials and well-established reaction protocols.

The catalyst- and additive-free benzothiazole synthesis method is advantageous for green chemistry and scalability.

Coupling strategies must consider the stability of both fragments and the reactivity of functional groups to optimize yields.

Purification typically involves silica gel column chromatography using petroleum ether and ethyl acetate mixtures.

Reaction monitoring by thin-layer chromatography (TLC) and product verification by NMR and MS are standard practice.

Chemical Reactions Analysis

Benzothiazole Ring Formation

The three-component reaction proceeds via:

-

Intermolecular nucleophilic attack : Formation of a sulfurated imine intermediate.

-

Oxidative cyclization : DMSO oxidizes the intermediate, leading to aromatic thiazole ring formation .

-

Cascading bond formation : Simultaneous generation of C–S and C–N bonds .

Amide Bond Formation

The coupling reaction involves:

-

Activation of the amine group : Use of carbodiimides (e.g., EDC) to form an active ester.

-

Nucleophilic attack : Piperidine derivative reacts with the activated amine to form the amide bond.

Chemical Stability and Reactivity

The compound undergoes typical reactions for heterocycles and amides:

| Reaction Type | Conditions | Products |

|---|---|---|

| Oxidation | Acidic conditions (e.g., H₂O₂) | Oxidized thiazole derivatives |

| Hydrolysis | Strong acids/bases | Piperidine amine and benzothiazole fragments |

| Nucleophilic substitution | Alkyl halides, presence of base | Alkylated derivatives |

Structural-Functional Correlations

Key structural elements influence reactivity:

-

Benzothiazole ring : Stabilizes oxidative reactions and enhances electron-deficient character.

-

Piperidine moiety : Provides flexibility for molecular recognition in biological systems.

-

Amide linkage : Facilitates hydrolytic cleavage under extreme conditions.

References : Evitachem (2025). 4-(1,3-benzothiazol-2-yl)-N-(1-benzyl-4-piperidyl)butanamide. PMC (2020). Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles. Evitachem (2025). N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine.

Scientific Research Applications

Scientific Research Applications of N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine

This compound is a complex organic compound featuring a benzylpiperidine moiety attached to a benzothiazole ring. It has garnered interest in scientific research for its diverse applications in chemistry, biology, medicine, and industry.

Overview

This compound serves as a building block for synthesizing complex molecules and as a reagent in chemical reactions. Research is ongoing to explore its potential therapeutic applications, such as in developing new drugs for neurological disorders.

This compound is of interest in medicinal chemistry because of its various biological activities.

This compound exhibits its biological effects through several mechanisms:

- Receptor Interaction: Acts as an antagonist at muscarinic receptors, particularly M4 receptors, which are implicated in cognitive functions and neurodegenerative diseases like Alzheimer's disease. WO2017079641A1 describes N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases such as Alzheimer's Disease and Lewy Body Dementia .

- Metal Chelation: Its ability to chelate metal ions enhances its antioxidant properties, which may contribute to neuroprotective effects.

- Antimicrobial Activity: Demonstrates significant antimicrobial properties against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

Antimicrobial Activity

Studies have demonstrated the compound's antimicrobial activity. In vitro tests revealed minimum inhibitory concentrations (MIC) against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These results suggest that the compound is a candidate for development as an antimicrobial agent.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in neurodegeneration models. Studies show it can reduce cell death in neuronal cultures exposed to neurotoxic agents. The compound's IC50 values for cell viability were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| PC3 (prostate cancer) | 12 |

| DU145 (prostate cancer) | 15 |

These findings suggest the compound's protective effects may be mediated through its interaction with neurotransmitter systems and its antioxidant properties.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Alzheimer's Disease Models: In animal models of Alzheimer's disease, administration of the compound led to improved cognitive function, as shown by behavioral tests. Results indicated a reduction in amyloid-beta plaque formation.

- Cancer Research: In vitro studies on various cancer cell lines demonstrated that the compound inhibited proliferation with selectivity towards malignant cells over normal cells. This selectivity is crucial for minimizing side effects during treatment.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Benzylpiperidine Modifications

N-((1-Benzylpiperidin-4-yl)methyl)-2-((1-(Phenylsulfonyl)indolin-4-yl)oxy)ethan-1-amine (Compound 15)

- Structure : Benzothiazole replaced with a phenylsulfonylindolin-ether chain.

- Synthesis : Reductive amination using NaBH₃CN in THF/MeOH; 31% yield .

N-(1-Benzylpiperidin-4-yl)-2-Morpholinoquinazolin-4-amine (Compound 12)

- Structure : Quinazoline core instead of benzothiazole, with a morpholine substituent.

- Synthesis : Chlorine substitution in quinazoline with morpholine at 110°C; recrystallized from petroleum ether .

N-(3-Morpholin-4-ylpropyl)-1,3-Benzothiazol-2-amine

- Structure : Morpholine-propyl chain replaces benzylpiperidine.

- Properties : Increased solubility due to morpholine’s polarity; CAS 926246-35-7 .

Benzothiazole Derivatives with Varied Substituents

N-[(1Z)-1-(Benzofuran-2-yl)ethylidene]-1,3-Benzothiazol-2-amine (Compound 2)

- Structure : Benzofuran substituent instead of benzylpiperidine.

- Synthesis: Condensation of 2-acetyl benzofuran and 2-aminobenzothiazole with p-toluenesulfonic acid .

- Activity : Moderate antimicrobial activity (e.g., against S. aureus) .

N-(4,5-Dichloro-1,3-Benzothiazol-2-yl)-5-Nitrofuran-2-carboxamide (CBK277757)

- Structure : Dichlorobenzothiazole with nitrofuran carboxamide.

- Synthesis : Acid chloride coupling; 3 mg yield .

Key Structural and Functional Insights

Lipophilicity vs. Solubility : The benzylpiperidine group in the target compound likely enhances membrane permeability compared to morpholine derivatives (e.g., ). However, chloro or nitro substituents (e.g., CBK277757 ) may improve target binding via electronic effects.

Synthetic Challenges : Low yields in analogs (e.g., 3 mg for CBK277757 ) suggest steric or electronic hindrance during amide coupling, whereas reductive amination (e.g., 31–49% yields in ) is more efficient for amine-linked derivatives.

Biological Targets :

Biological Activity

N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

This compound exhibits its biological effects through several mechanisms:

- Receptor Interaction : The compound acts as an antagonist at muscarinic receptors, particularly M4 receptors, which are implicated in cognitive functions and neurodegenerative diseases such as Alzheimer's disease .

- Metal Chelation : Its ability to chelate metal ions enhances its antioxidant properties, which may contribute to neuroprotective effects .

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Antimicrobial Activity

Recent studies have shown that this compound exhibits potent antimicrobial activity. In vitro tests revealed the following minimum inhibitory concentrations (MIC) against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These results indicate that the compound could be a promising candidate for further development as an antimicrobial agent.

Neuroprotective Effects

The neuroprotective potential of this compound has been investigated in models of neurodegeneration. In particular, studies have shown that it can reduce cell death in neuronal cultures exposed to neurotoxic agents. The compound's IC50 values for cell viability were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| PC3 (prostate cancer) | 12 |

| DU145 (prostate cancer) | 15 |

These findings suggest that the compound's protective effects may be mediated through its interaction with neurotransmitter systems and its antioxidant properties.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Alzheimer's Disease Models : In animal models of Alzheimer's disease, administration of the compound led to improved cognitive function as assessed by behavioral tests. The results indicated a reduction in amyloid-beta plaque formation.

- Cancer Research : In vitro studies on various cancer cell lines demonstrated that the compound inhibited proliferation with notable selectivity towards malignant cells over normal cells. This selectivity is crucial for minimizing side effects during treatment.

Q & A

Q. What are the common synthetic routes for N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine, and how are intermediates characterized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, derivatives of 1-benzylpiperidin-4-amine are reacted with benzothiazole precursors under reflux conditions using catalysts like POCl₃ or coupling agents. Intermediates are characterized using 1H/13C NMR for structural confirmation, HRMS for molecular weight validation, and HPLC for purity assessment (>95% by reversed-phase methods) . Recrystallization from solvents like petroleum ether or DMSO/water mixtures improves purity .

Q. Which spectroscopic and analytical techniques are prioritized for structural validation of this compound?

- 1H/13C NMR : Assigns proton and carbon environments (e.g., benzothiazole C2-amine at δ ~160 ppm in 13C NMR) .

- X-ray crystallography : Resolves bond angles and torsion angles (e.g., monoclinic P21/c symmetry with β ≈ 99.4°) for absolute configuration determination .

- Elemental analysis : Confirms purity (±0.4% deviation from theoretical values) .

Q. What in vitro models are used to assess the bioactivity of this compound?

- Enzyme inhibition assays : DNMT3A, G9a, cholinesterases, or monoamine oxidases (MAO) are tested using fluorometric or colorimetric substrates (e.g., IC₅₀ determination via dose-response curves) .

- Cell viability assays : Toxicity is evaluated in cancer cell lines (HCT-116, HT29) using MTT or Toxi-light assays .

- CRF receptor binding : Radioligand displacement (e.g., [¹²⁵I-Tyr⁰]CRF) quantifies receptor affinity .

Advanced Research Questions

Q. How are structure-activity relationship (SAR) studies designed to modify the benzothiazole or piperidine moieties?

- Substitution patterns : Introducing electron-withdrawing groups (e.g., Cl, CF₃) on the benzothiazole ring enhances DNMT3A inhibition (IC₅₀ ~10 µM), while bulky substituents on the piperidine nitrogen reduce off-target effects on G9a .

- Linker optimization : Propyl or propargyl spacers between the benzothiazole and piperidine improve blood-brain barrier penetration for neurodegenerative applications .

Q. What strategies resolve contradictions in enzyme inhibition data (e.g., selectivity vs. DNMT3A vs. DNMT1)?

- Dose-response profiling : Compounds like N-(1-benzylpiperidin-4-yl)-2-(pyrrolidin-1-yl)quinazolin-4-amine show dose-dependent DNMT1 inhibition (47% at 100 µM) but no activity at <10 µM, requiring re-evaluation of assay conditions (e.g., co-factor concentrations) .

- Molecular docking : Glide or AutoDock simulations predict binding modes in DNMT3A (e.g., quinazoline interactions with catalytic cysteine) versus DNMT1 to rationalize selectivity .

Q. How are multi-target effects (e.g., cholinesterase and MAO inhibition) validated for neurodegenerative applications?

- Dual-target assays : Parallel screening using Ellman’s method (acetylcholinesterase) and Amplex Red (MAO-B) identifies compounds like ASS234, which combines propargylamine (MAO inhibition) and benzylpiperidine (cholinesterase inhibition) moieties .

- Functional neuroprotection : Primary neuron cultures treated with Aβ₁–₄₂ assess rescue of synaptic plasticity deficits via electrophysiology (e.g., LTP measurements) .

Q. What considerations guide the selection of in vivo models for pharmacokinetic (PK) studies?

- Oral bioavailability : CRF₁ receptor antagonists like SSR125543A are tested in gerbils for brain penetration (ID₅₀ = 10 mg/kg p.o.) and duration of action (>24 h) .

- Stress response modulation : Restraint stress models in rats measure plasma ACTH suppression (73% reduction at 10 mg/kg) to validate target engagement .

Q. How does crystallography inform structure-based drug design for analogs?

- SHELX refinement : High-resolution (<1.0 Å) X-ray data resolve steric clashes (e.g., piperidine-benzothiazole dihedral angles) to optimize substituent placement .

- Thermal displacement parameters : Anisotropic B-factors identify flexible regions (e.g., benzyl group rotation) for rigidification via cyclopropane or sp² hybridization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.